

Technical Guide: Structure & Function of N-Benzylcinchonidinium Bromide

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Compound of Interest

Compound Name: *n*-Benzylcinchonidinium bromide

CAS No.: 118089-84-2

Cat. No.: B1141680

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Executive Summary

N-Benzylcinchonidinium Bromide (CAS: 118089-84-2) is a chiral quaternary ammonium salt derived from the natural alkaloid cinchonidine.^[1] It serves as a "first-generation" asymmetric Phase-Transfer Catalyst (PTC), widely utilized in the pharmaceutical industry for the enantioselective synthesis of

-amino acids and other chiral building blocks. Its efficacy stems from its rigid bicyclic skeleton and the specific spatial arrangement of its functional groups, which create a "chiral pocket" that controls the trajectory of electrophilic attack on ion-paired substrates.

Molecular Architecture & Stereochemistry

Chemical Identity

- IUPAC Name: (R)-methanol bromide^{[1][2]}
- Molecular Formula:

^{[1][2]}
- Molecular Weight: 465.43 g/mol
- Physical State: White to off-white crystalline solid (mp ~190°C dec).

Structural Skeleton

The molecule consists of two primary rigid domains connected by a chiral linker:

- **Hydrophilic Domain (Cationic Head):** The Quinuclidine ring containing the quaternary nitrogen (N1). This is the site of benzylation.
- **Hydrophobic Domain (Shielding Wall):** The Quinoline aromatic system.
- **Chiral Linker:** The C8-C9 bond connecting the two rings, bearing a secondary Hydroxyl group (C9-OH).
- **N-Benzyl Group:** Attached to N1, providing steric bulk and lipophilicity essential for phase transfer.

Stereochemical Configuration

The stereochemistry is defined by the parent alkaloid (cinchonidine) and the quaternization event.

- **C8:**
-configuration (Bridgehead carbon).
- **C9:**
-configuration (Hydroxyl bearing carbon).
- **N1:**
-configuration. Upon alkylation, the nitrogen becomes a stereocenter. The benzyl group is introduced selectively; crystallographic data confirms the

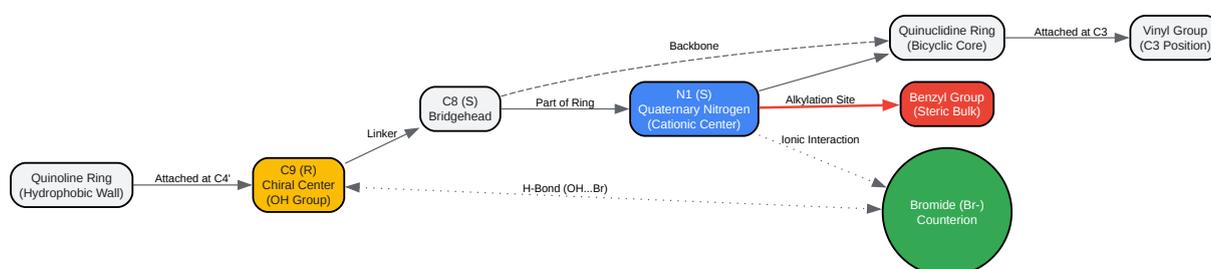
configuration at the quaternary nitrogen in the major diastereomer.

3D Conformation (The "Chiral Pocket")

In the solution and solid state, the molecule adopts a specific conformation that is critical for catalysis:

- **Gauche Conformation:** The C8-C9 bond typically adopts a gauche arrangement, placing the O-H group and the quaternary ammonium center in proximity.
- **Ion Pairing:** The bromide anion (or the reacting anion during catalysis) docks near the hydroxyl group (via H-bonding) and the positively charged nitrogen.
- **Shielding:** The benzyl group and the quinoline ring form a "wall" that blocks one face of the associated nucleophile, forcing the electrophile to approach from the open face.

Structural Diagram (DOT)



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Caption: Structural connectivity and key interaction sites of **N-Benzylcinchonidinium Bromide**.

Synthesis Protocol

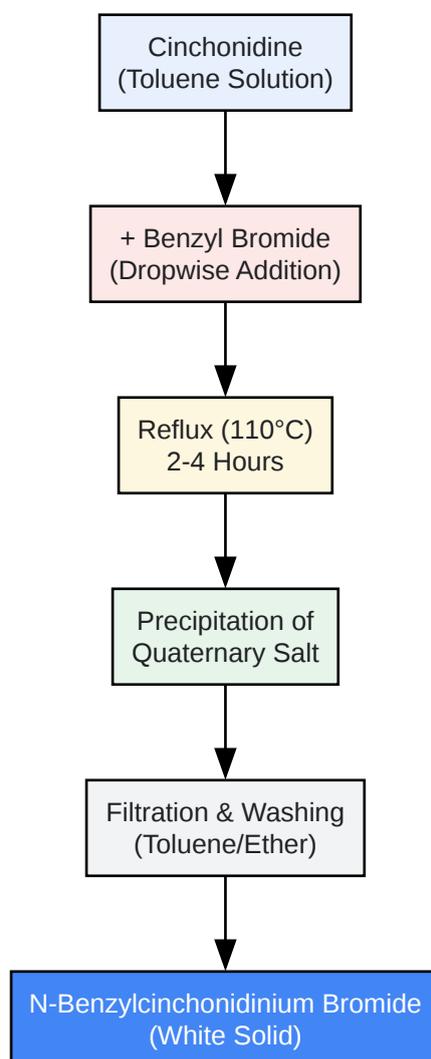
The synthesis is a direct quaternization (reaction) of cinchonidine with benzyl bromide.

Reaction Workflow

Parameter	Specification
Precursor	Cinchonidine (CAS: 485-71-2)
Reagent	Benzyl Bromide (1.0 - 1.2 equivalents)
Solvent	Toluene (preferred) or Ethanol/THF
Temperature	Reflux (110°C for Toluene)
Time	2 - 4 hours
Yield	Typically >85%

Step-by-Step Methodology

- **Charge:** In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Cinchonidine (1.0 equiv) in Toluene (approx. 10 mL/g).
- **Addition:** Add Benzyl Bromide (1.1 equiv) dropwise to the stirring solution at room temperature.
- **Reflux:** Heat the mixture to reflux. The product often begins to precipitate as a solid during the reaction.
- **Monitoring:** Monitor consumption of cinchonidine by TLC (Mobile phase: DCM/MeOH 9:1).
- **Isolation:** Cool the reaction mixture to room temperature. Filter the precipitated solid.
- **Purification:** Wash the filter cake with cold toluene and diethyl ether to remove unreacted benzyl bromide.
- **Drying:** Dry the white solid under vacuum at 50°C.
- **Recrystallization (Optional):** If higher purity is required, recrystallize from Ethanol/Water or Isopropanol.



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Caption: Synthesis workflow for the preparation of **N-Benzylcinchonidinium Bromide**.

Mechanism of Action: Interfacial Catalysis

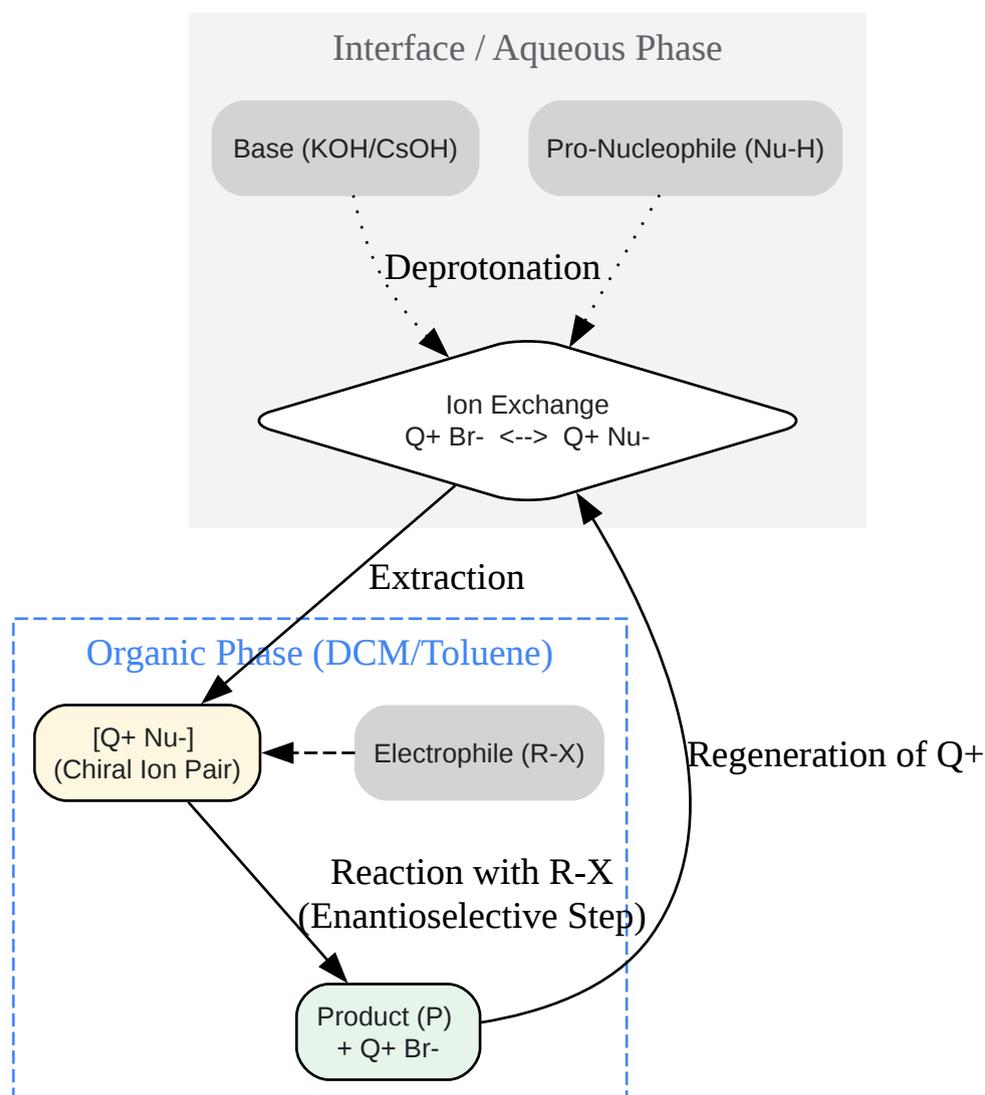
The catalytic efficiency of BCNB relies on the Interfacial Mechanism. The salt is insoluble in the non-polar organic phase (where the electrophile resides) but soluble in the interface/aqueous phase.

The Catalytic Cycle

- Ion Exchange: The bromide anion is exchanged for the substrate anion (e.g., an enolate generated by KOH in the aqueous/solid phase).

- Extraction: The lipophilic quaternary ammonium cation () extracts the anion () into the organic phase or the interface.
- Chiral Recognition: The ion pair forms a rigid structure stabilized by H-bonding (between C9-OH and) and electrostatic forces.
- Reaction: The electrophile () attacks the nucleophile. The bulky benzyl group and quinoline ring block one face, ensuring enantioselective bond formation.
- Regeneration: The product is released, and the catalyst returns to the interface to pick up another anion.

Mechanistic Diagram (DOT)



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Caption: Interfacial Phase-Transfer Catalysis cycle showing extraction, reaction, and regeneration.

Structural Characterization Data

Researchers must validate the structure using NMR and physical data.

H NMR Diagnostic Features (in CDCl or DMSO-d)

- Aromatic Region (7.0 - 9.0 ppm): Signals for the Quinoline ring (H2', H3', etc.) and the Phenyl group of the benzyl moiety.

- Vinyl Group (5.0 - 6.0 ppm): Characteristic multiplet for the internal vinyl proton and terminal methylene protons.
- Benzylic Protons (N-CH

-Ph): These are diastereotopic due to the chiral center at Nitrogen. They typically appear as an AB system (two doublets, Hz) rather than a singlet, usually in the 5.0 - 6.0 ppm range. This is the definitive proof of N-alkylation and chiral integrity.
- C9-H: A doublet or multiplet around 6.0 - 6.5 ppm, shifted downfield due to the adjacent aromatic ring and OH group.

Crystallography

- Space Group: Monoclinic

(Anhydrous).
- Key Interaction: Intermolecular Hydrogen bonding between the C9-OH and the Bromide anion (

).

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